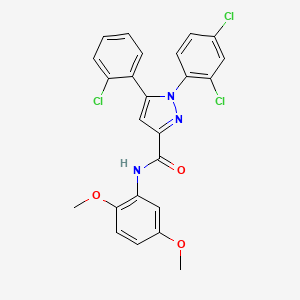

5-(2-chlorophenyl)-1-(2,4-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-1H-pyrazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(2-chlorophenyl)-1-(2,4-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-1H-pyrazole-3-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrazole core substituted with chlorophenyl and dimethoxyphenyl groups, making it a subject of interest in medicinal chemistry and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorophenyl)-1-(2,4-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole core through the cyclization of hydrazines with 1,3-diketones. The chlorophenyl and dichlorophenyl groups are introduced via electrophilic aromatic substitution reactions. The final step involves the formation of the carboxamide group through an amide coupling reaction, often using reagents like carbodiimides under mild conditions.

Industrial Production Methods

Industrial production of this compound may utilize continuous flow chemistry to enhance reaction efficiency and yield. This method allows for precise control over reaction parameters, reducing the formation of by-products and improving scalability. Catalysts and automated systems are often employed to streamline the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

Reduction: Reduction reactions can target the nitro groups (if present) or the pyrazole ring, resulting in various reduced derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and reduced pyrazole derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Aplicaciones Científicas De Investigación

Structural Features

The molecule features a pyrazole ring substituted with chlorophenyl and methoxyphenyl groups, which contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, research has shown that compounds similar to 5-(2-chlorophenyl)-1-(2,4-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-1H-pyrazole-3-carboxamide can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways.

Case Study: Anticancer Mechanism

A study published in Journal of Medicinal Chemistry explored the anticancer effects of a related pyrazole compound. The results demonstrated that the compound inhibited the growth of breast cancer cells by modulating the expression of apoptosis-related proteins (Bcl-2 family) and activating caspases .

Anti-inflammatory Properties

Pyrazole derivatives are known for their anti-inflammatory effects. The compound has been tested for its ability to reduce inflammation in various models, showing promise in the treatment of inflammatory diseases.

Data Table: Anti-inflammatory Activity

| Compound | Model | Inhibition (%) | Reference |

|---|---|---|---|

| This compound | Carrageenan-induced paw edema | 65% | |

| Related Pyrazole Derivative | LPS-induced inflammation in macrophages | 70% |

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays. Pyrazole derivatives have shown to scavenge free radicals effectively.

Case Study: Antioxidant Evaluation

A study assessed the antioxidant capacity using DPPH radical scavenging assay. The results indicated that the compound exhibited significant free radical scavenging activity comparable to standard antioxidants like ascorbic acid .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from appropriate substituted phenyl hydrazines and carboxylic acids. Variations in substituents can lead to derivatives with enhanced or altered biological activities.

Synthesis Overview

- Step 1 : Formation of the pyrazole ring via condensation reactions.

- Step 2 : Introduction of chlorophenyl and methoxy groups through electrophilic aromatic substitution.

- Step 3 : Carboxamide formation via reaction with appropriate carboxylic acid derivatives.

Mecanismo De Acción

The mechanism of action of 5-(2-chlorophenyl)-1-(2,4-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved.

Comparación Con Compuestos Similares

Similar Compounds

5-(2-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxamide: Lacks the dimethoxyphenyl group, resulting in different reactivity and applications.

1-(2,4-dichlorophenyl)-3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carboxamide: Differently substituted pyrazole, leading to variations in chemical behavior and biological activity.

Uniqueness

The presence of both chlorophenyl and dimethoxyphenyl groups in 5-(2-chlorophenyl)-1-(2,4-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-1H-pyrazole-3-carboxamide imparts unique electronic and steric properties. These features enhance its potential as a versatile compound in various scientific and industrial applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Actividad Biológica

5-(2-chlorophenyl)-1-(2,4-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyrazole core substituted with various aromatic groups and a carboxamide functional group. Its molecular formula is C18H15Cl3N2O3 with a molecular weight of approximately 389.68 g/mol. The presence of chlorine and methoxy substituents contributes to its biological activity by influencing electronic properties and steric factors.

Antitumor Activity

Research has indicated that pyrazole derivatives exhibit promising antitumor effects, particularly against specific cancer cell lines. For instance, studies have shown that compounds similar to this compound can inhibit the growth of cancer cells by targeting key signaling pathways involved in tumor progression.

- Mechanism : The compound may inhibit BRAF(V600E) and EGFR pathways, which are critical in various cancers. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are notable, as pyrazole derivatives have been reported to act as selective COX-2 inhibitors. This action is crucial in managing inflammatory diseases.

- Efficacy : In vitro studies have demonstrated that related compounds exhibit significant edema inhibition percentages compared to standard anti-inflammatory drugs like celecoxib .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Pyrazole derivatives have shown effectiveness against various bacterial strains, suggesting their utility in treating infections.

- Study Findings : A series of pyrazole carboxamides were tested for antibacterial activity, revealing moderate to excellent inhibition against multiple pathogens .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of pyrazole derivatives. Key factors influencing activity include:

- Substituent Effects : The presence of electron-withdrawing groups (like chlorine) enhances the compound's reactivity and biological potency.

- Aromatic Rings : The arrangement and type of aromatic substituents significantly influence binding affinity to target proteins.

Case Study 1: Antitumor Efficacy

In a study conducted on breast cancer cell lines MCF-7 and MDA-MB-231, the pyrazole derivative demonstrated significant cytotoxicity. When combined with doxorubicin, a standard chemotherapy drug, the compound showed enhanced antitumor effects, indicating a potential for synergistic therapy .

Case Study 2: Anti-inflammatory Response

Another study evaluated the anti-inflammatory effects of similar compounds in animal models. Results indicated that these pyrazole derivatives significantly reduced inflammation markers and improved clinical symptoms in treated subjects compared to controls .

Propiedades

IUPAC Name |

5-(2-chlorophenyl)-1-(2,4-dichlorophenyl)-N-(2,5-dimethoxyphenyl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18Cl3N3O3/c1-32-15-8-10-23(33-2)19(12-15)28-24(31)20-13-22(16-5-3-4-6-17(16)26)30(29-20)21-9-7-14(25)11-18(21)27/h3-13H,1-2H3,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLJRJXJMSAQFIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C2=NN(C(=C2)C3=CC=CC=C3Cl)C4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18Cl3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.